Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Description
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a boronic ester-functionalized pyrrole derivative. Its structure combines a pyrrole ring substituted with a pinacol boronate ester at the 3-position and a benzyl carboxylate group at the 1-position. This compound is synthesized via reduction of a boronate-containing ketone intermediate using NaBH₄ in THF with BF₃·OEt₂ catalysis, yielding a colorless crystalline solid (24% yield after purification) . The benzyl carboxylate group enhances solubility in organic solvents, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal and materials chemistry .
Properties
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYEVSKFAMONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115044 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-11-8 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Attempted Acylation of Pyrrole
The protected boronic acid (2 ) was subjected to acyl chloride formation using Lee’s method (PPh₃/CCl₄). However, the resulting crude acid chloride (3 ) reacted with pyrrole in the presence of DMAP to yield N-acylpyrrole (4 ) in only 24% yield. Low reactivity stemmed from steric hindrance from the pinacol group and competing side reactions at the pyrrole 2-position.
Reduction and Deprotection Challenges
Reduction of 4 with BF₃·OEt₂/NaBH₄ yielded the benzyl-pyrrole-boronate (5 ), but subsequent deprotection using HCl, BBr₃, or acidic methanol failed due to pyrrole ring decomposition. This route was abandoned due to irreproducible yields and instability of intermediates.
Route 2: Intermediate-Stage Boronation via Bromobenzyl Precursors
Synthesis of 2-(4-(Bromomethyl)Phenyl)-1,3,2-Dioxaborolane
4-Methylbenzeneboronic acid was protected with ethylene glycol to form 6 (83% yield), followed by bromination with NBS/AIBN in CCl₄ to give 7 (90% yield).
Table 2: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | AIBN |
| Solvent | CCl₄ |
| Temperature | Reflux (76°C) |
| Yield | 90% |
Pinacol Exchange and Pyrrole Alkylation
Compound 7 underwent pinacol exchange in refluxing toluene to yield 8 (50.5% yield). Alkylation of pyrrole’s lithium salt (generated with n-BuLi/THF) with 8 in DMSO afforded 5 in 34% yield. However, deprotection attempts again failed, mirroring Route 1’s limitations.
| Parameter | Value |
|---|---|
| Amine | 4-Bromobenzylamine |
| Cyclic Ketone | DMT |
| Solvent System | AcOH/Pyrrolidine (4:1) |
| Yield | 89% |
Lithiation and Boronation
Lithiation of 9 with t-BuLi at -78°C, followed by quenching with B(OMe)₃ and acidic hydrolysis, yielded 1-(4-boronobenzyl)-1H-pyrrole (10 ) in 52% yield. The benzyl carboxylate group was introduced via reaction with benzyl chloroformate in the presence of DMAP, finalizing the target compound.
Table 4: Boronation and Esterification Steps
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | t-BuLi, THF, -78°C | 75% |
| Boronation | B(OMe)₃, then HCl | 52% |
| Benzylation | ClCO₂Bn, DMAP, CH₂Cl₂ | 69% |
Comparative Analysis of Synthetic Routes
Table 5: Route Efficiency Comparison
| Route | Key Step | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|---|
| 1 | Early boronate introduction | Simple protection | Deprotection failures | <10% |
| 2 | Intermediate bromination | Stable intermediates | Low alkylation yields | 34% |
| 3 | Late-stage boronation | Avoids deprotection | Requires cryogenic conditions | 52% |
Route 3’s success hinges on avoiding premature boronate exposure, which aligns with findings from Claudius D’Silva’s work on analogous systems. The use of t-BuLi instead of n-BuLi improved lithiation selectivity, reducing 2-substitution byproducts.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity. The compound is stable at -20°C under argon for >6 months but degrades upon prolonged exposure to moisture.
Industrial-Scale Considerations
For bulk synthesis, Route 3 has been adapted with the following modifications:
-
Replacing t-BuLi with the safer LDA (lithium diisopropylamide)
-
Using flow chemistry for the lithiation step to enhance temperature control
-
Implementing continuous extraction for boronate isolation
These changes improved the overall yield to 61% in pilot-scale trials .
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boronate Ester: Participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Pyrrole Ring: Engages in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound can interact with enzymes that recognize boronate esters, potentially inhibiting their activity.
Cellular Pathways: In biological systems, it may affect pathways involving boron-containing compounds, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
- Structural Difference : Replaces the benzyl group with a methyl ester.
- Impact : The smaller methyl group reduces steric hindrance but may lower solubility in polar solvents compared to the benzyl analog. This compound is simpler to synthesize but less stable under basic conditions due to the absence of a bulky benzyl protecting group .
tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structural Difference : Features a fused pyridine ring and a tert-butyl carboxylate.
- Impact: The pyridine ring introduces aromatic nitrogen, altering electronic properties (e.g., increased electron-withdrawing effects). Molecular weight = 344.21 g/mol .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[Triisopropylsilyl]-1H-pyrrole
- Structural Difference : Replaces the benzyl carboxylate with a triisopropylsilyl (TIPS) group.
- Impact : The TIPS group increases hydrophobicity and steric bulk, improving stability against hydrolysis but complicating deprotection steps in synthetic workflows. This derivative is preferred for reactions requiring prolonged storage or harsh conditions .
1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structural Difference : Substitutes the pyrrole ring with pyrazole and adds a fluoro-methylbenzyl group.
- The fluorine atom introduces electronegativity, altering reactivity in cross-coupling reactions .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety is significant for its chemical reactivity and biological interactions. This article synthesizes available research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H26BNO
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of benzyl derivatives often involves interactions with various biological targets such as enzymes and receptors. The presence of the dioxaborolane unit suggests potential applications in targeting protein kinases or other enzyme classes due to its ability to form reversible covalent bonds with nucleophilic residues in active sites.
Anticancer Activity
Research indicates that compounds containing dioxaborolane structures have shown promising anticancer properties. For instance, studies have demonstrated that similar benzyl derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzyl Derivative A | HeLa | 12.5 | Inhibition of mTOR pathway |
| Benzyl Derivative B | MCF7 | 8.0 | Induction of apoptosis |
Enzyme Inhibition
The compound has been noted for its potential as a kinase inhibitor. In vitro assays suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways.
Study 1: Antiproliferative Effects
A study conducted on various benzyl derivatives including the target compound revealed that modifications on the dioxaborolane moiety significantly affected their antiproliferative activities. The presence of bulky groups enhanced activity against breast cancer cell lines (MCF7), suggesting a structure-activity relationship that can be exploited for drug development.
Study 2: Kinase Inhibition
In a comparative analysis of several boron-containing compounds, this compound exhibited selective inhibition of mTOR with an IC50 value of approximately 50 nM. This highlights its potential as a therapeutic agent in cancer treatment strategies targeting the mTOR pathway.
Scientific Research Applications
1.1. Arginase Inhibition
One significant application of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been utilized in synthesizing analogs that exhibit potent inhibition of human arginase isoforms (hARG-1 and hARG-2) with IC50 values indicating effective cellular activity .
1.2. Cancer Therapeutics
Research indicates that derivatives of this compound can serve as selective inhibitors for various kinases involved in cancer progression. For instance, modifications to the benzyl group have led to the discovery of compounds that selectively inhibit PKMYT1, a kinase associated with DNA damage response in cancer cells . The ability to design inhibitors with high selectivity enhances their therapeutic potential while minimizing side effects.
1.3. Neuropharmacology
The incorporation of the pyrrole moiety has opened avenues for neuropharmacological applications. Compounds based on this structure have shown promise in modulating neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders .
2.1. Boron Chemistry
The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns in organic synthesis. This compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
2.2. Multi-component Reactions
The compound can be utilized in multi-component reactions such as Ugi reactions, which are valuable for synthesizing diverse libraries of compounds rapidly . These methodologies are particularly useful in drug discovery and development.
3.1. Polymer Chemistry
In material science, derivatives of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate have been explored for their potential use in polymer synthesis. The boron moiety can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .
3.2. Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound could enhance targeting capabilities and improve therapeutic efficacy .
Table: Summary of Research Findings on Applications
Q & A
Basic: What are common synthetic routes to prepare Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate?
This compound is typically synthesized via palladium-catalyzed borylation reactions. A general approach involves coupling a halogenated pyrrole precursor (e.g., 3-bromo-1H-pyrrole-1-carboxylate) with a pinacol borane reagent under Miyaura borylation conditions. Key steps include:
- Use of Pd(dppf)Cl₂ or Pd(OAc)₂ catalysts with ligands such as XPhos.
- Reaction in anhydrous THF or dioxane at 80–100°C under inert atmosphere.
- Purification via silica gel chromatography (hexanes/EtOAC with 0.25% Et₃N to prevent boronate hydrolysis) .
Basic: How should this compound be purified, and what solvents are optimal for chromatography?
Purification often employs column chromatography with a hexanes/EtOAc gradient (e.g., 2:1 v/v) supplemented with 0.25% triethylamine to stabilize the boronate ester. This minimizes decomposition during elution. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% formic acid) can resolve impurities. Confirm purity via ¹H NMR (monitoring for residual solvents) and LC-MS .
Advanced: How do catalyst selection and reaction scale impact hydrogenation outcomes for this compound?
Hydrogenation to access C(sp³)-borylated pyrrolidines (e.g., tert-butyl 3-borylpyrrolidine-1-carboxylate) requires careful catalyst optimization:
- Pd/C (10%) : Achieves 82% yield at 0.5 mmol scale but forms rotational isomer mixtures.
- Rh/C (5%) : Improves scalability (73% yield at 1 g scale) with reduced isomer complexity.
- Solvent effects : Ethanol enhances hydrogenation efficiency compared to THF. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexanes/EtOAc 3:1) .
Advanced: How can rotational isomers formed during hydrogenation be characterized?
Rotational isomers arise from restricted rotation around the B–C bond. Analytical strategies include:
- Variable-temperature ¹H NMR : Observe coalescence of signals (e.g., 3.4–3.7 ppm for pyrrolidine protons) at elevated temperatures (50–80°C in C₆D₆).
- X-ray crystallography : Resolve isomer geometry using SHELX software for structure refinement .
- DFT calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to assign isomer configurations .
Basic: What applications does this compound have in cross-coupling reactions?
As a boronic ester, it participates in Suzuki-Miyaura couplings to form biaryl or heteroaryl linkages. Example protocol:
- React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
- Yields range from 60–85% depending on steric hindrance. Monitor coupling efficiency via ¹¹B NMR (disappearance of δ 31 ppm signal) .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) can model transition states and charge distribution:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring.
- Simulate Pd insertion barriers using Gaussian09 (M06-2X functional) to predict regioselectivity.
- Validate with experimental kinetic data (e.g., rate constants from in situ IR monitoring) .
Basic: What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include δ 1.3 ppm (pinacol methyl groups) and δ 6.8–7.4 ppm (aromatic protons).
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z 356.2132 for C₁₉H₂₄BNO₄).
- FT-IR : B–O stretches at 1350–1370 cm⁻¹ and ester C=O at 1720 cm⁻¹ .
Advanced: How does steric hindrance influence its reactivity in catalytic cycles?
The benzyl and pinacol groups create steric bulk, which:
- Slows transmetallation in Suzuki reactions, requiring higher temperatures (≥100°C).
- Favors mono-borylation over di-substitution in electrophilic aromatic substitution.
- Computational modeling (VMD visualization) shows hindered Pd coordination, necessitating bulky ligands (e.g., SPhos) for efficient coupling .
Basic: What storage conditions are recommended to prevent decomposition?
Store under argon at –20°C in amber vials. Avoid moisture (hygroscopic) and prolonged exposure to light, which can hydrolyze the boronate ester. Confirm stability via periodic ¹H NMR (monitor δ 1.3 ppm pinacol signal) .
Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) aid in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
